![molecular formula C24H17N B1581763 9-(4-Biphenylyl)carbazole CAS No. 6299-16-7](/img/structure/B1581763.png)
9-(4-Biphenylyl)carbazole
Overview
Description
“9-(4-Biphenylyl)carbazole” is a chemical compound with the molecular formula C24H17N . It is a solid substance at room temperature .
Synthesis Analysis
Carbazole synthesis involves a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . This process enables highly regioselective syntheses of functionalized indoles or carbazoles .
Molecular Structure Analysis
The molecular structure of “9-(4-Biphenylyl)carbazole” is represented by the linear formula C24H17N . The compound has a molecular weight of 319.41 .
Chemical Reactions Analysis
Carbazole and its derivatives are known for their high hole transporting capabilities and strong fluorescence . They are used in a variety of applications, such as solar cells, anti-corrosion, sensors, and photo-voltaic devices .
Physical And Chemical Properties Analysis
“9-(4-Biphenylyl)carbazole” is a solid substance at room temperature . It has a molecular weight of 319.41 .
Scientific Research Applications
Organic Electronics
Carbazole derivatives are widely used in organic electronics due to their excellent electrical and electrochemical properties. They serve as materials for organic light-emitting diodes (OLEDs), offering potential for more efficient and flexible displays .
Photovoltaic Devices
These compounds are also explored in photovoltaic devices for their unique optical properties. They can be used in solar cells to improve light absorption and conversion efficiency .
Polymer Synthesis
Carbazole-based polymers, such as polycarbazoles, are synthesized for various applications due to their good environmental stability and versatile functionalization options .
Antimicrobial Activities
Some carbazole conjugates exhibit antimicrobial activities and are studied for potential use in combating various microorganisms .
Electroluminescence
Carbazole derivatives contribute to the development of electroluminescent materials that emit light in response to an electric current, useful in creating energy-efficient lighting solutions .
Chemical Sensing
Due to their sensitivity to changes in their environment, these compounds can be used in chemical sensors to detect the presence of different substances .
Safety and Hazards
The safety information for “9-(4-Biphenylyl)carbazole” includes hazard statements H302-H315-H319-H412 . The precautionary statements are P273-P305+P351+P338 .
Relevant Papers
There are several papers related to “9-(4-Biphenylyl)carbazole”. One paper discusses the high-performance blue electroluminescent devices based on 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole . Another paper examines the antimicrobial potential and toxicity of newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives .
Mechanism of Action
Target of Action
It is known that carbazole derivatives can interact with various targets such as ferredoxin carac and terminal oxygenase component of carbazole .
Mode of Action
For instance, they can act as mediators in the electron transfer from CarAd to CarAa .
Biochemical Pathways
Carbazole derivatives can influence various biochemical pathways. For example, some carbazole derivatives show antifungal activity by acting on the RAS-MAPK pathway . They can also affect inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway .
Pharmacokinetics
It is also predicted to be a substrate for P-glycoprotein, which can impact its distribution and elimination .
Result of Action
Carbazole derivatives are known to have diverse pharmacological actions, influencing various pathways of molecular signaling .
Action Environment
The action, efficacy, and stability of 9-(4-Biphenylyl)carbazole can be influenced by various environmental factors. For instance, its storage conditions can affect its stability. It is recommended to be stored in a dry room at normal temperature
properties
IUPAC Name |
9-(4-phenylphenyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMMBEPJQZXXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328655 | |
Record name | 9-(4-biphenylyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Biphenylyl)carbazole | |
CAS RN |
6299-16-7 | |
Record name | 6299-16-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(4-biphenylyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(4-Biphenylyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.